5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with methyl groups at positions 5 and 6 and a thiophen-2-yl moiety at position 2. This scaffold is structurally analogous to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
Structural analogs, however, demonstrate antiviral, anticancer, and antimicrobial properties, suggesting its versatility in drug discovery .
Properties
IUPAC Name |
5,6-dimethyl-2-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS2/c1-6-7(2)17-12-9(6)11(15)13-10(14-12)8-4-3-5-16-8/h3-5H,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOKBYJGEFZQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the development of high mobility semiconductors in field-effect transistors.
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets, which results in changes in the electrical properties of the devices in which it is incorporated. The compound is part of a class of materials known as conjugated polymers, which are used in organic electronic devices.
Biochemical Pathways
The synthesis of the compound involves a sequence of reactions including diketone formation, cyclization, hydrolysis, and decarboxylation.
Pharmacokinetics
The compound exhibits high crystallinity and excellent thermal stability, which are crucial for its function in electronic devices.
Result of Action
The incorporation of this compound in electronic devices results in high charge mobility, as determined by polymer thin film transistor (PTFT) devices. This leads to improved performance of the devices, including higher power conversion efficiencies.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other materials. For example, depositing the compound on different self-assembled monolayers can change the field-effect transistor (FET) mobility and turn-on voltage by varying the polymer crystallinity at the buried interface.
Biological Activity
5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 354562-75-7) is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 262.35 g/mol. The compound features a thieno[2,3-d]pyrimidine core structure that is essential for its biological activity.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves several methods, including microwave irradiation and conventional heating techniques. The compound can be synthesized through reactions involving substituted thiophene and pyrimidine derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:
- Inhibition of Cancer Cell Lines : Research by Guo et al. demonstrated that various thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these compounds ranged from 27.6 μM to 62.86 μM, indicating effective inhibition of tumor cell proliferation .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells. The presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced cytotoxic activity due to increased electron deficiency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that:
- Substituents on the thiophene ring significantly influence biological activity.
- Electron-withdrawing groups enhance the cytotoxic potency of the compounds.
A summary of SAR findings is presented in Table 1.
| Compound | Substituent | IC50 (μM) | Cell Line |
|---|---|---|---|
| I | m-ClPh | 27.6 | MDA-MB-231 |
| II | H | 29.3 | MCF-7 |
| III | OCH3 | 52.56 | MDA-MB-435 |
| IV | CH3 | 62.86 | MCF-10A |
Case Study 1: Evaluation of Cytotoxicity
In a study evaluating the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives, it was found that compound I had the strongest activity against MDA-MB-231 cells with an IC50 value of 27.6 μM. This study emphasized the importance of substituent effects on the cytotoxicity profile .
Case Study 2: Selectivity and Toxicity
Another investigation assessed the selectivity index (SI) of various compounds against normal human mammary epithelial cells (MCF-10A) compared to cancer cell lines. The results indicated that while some compounds exhibited high cytotoxicity towards cancer cells, they were less toxic to normal cells, suggesting potential for therapeutic applications .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
- DNTP’s nitrophenyl group further increases logP, favoring CNS penetration .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s four-component reaction, though purification challenges may arise due to its hydrophobic nature .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one?
- Answer : The compound can be synthesized via reductive amination using sodium cyanoborohydride under pH 6.0 conditions. Key intermediates like 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one (prepared via Dess-Martin periodinane oxidation) are reacted with thiophen-2-ylamine derivatives. Optimized yields (up to 91%) require inert atmospheres (argon) and dry methanol as solvent .
Q. How should spectroscopic characterization (NMR, IR) be performed to confirm structural integrity?
- Answer :
- ¹H NMR : Look for characteristic peaks:
- Thiophene protons: δ 7.2–7.6 ppm (multiplet).
- Methyl groups (5,6-dimethyl): δ 2.3–2.5 ppm (singlet).
- Pyrimidinone NH: δ 10.5–11.0 ppm (broad).
- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and thiophene C-S vibrations at ~680 cm⁻¹.
Cross-validate with ¹³C NMR and elemental analysis for purity .
Q. What are the critical parameters for optimizing reaction yields in reductive amination?
- Answer :
- pH control : Maintain pH 6.0 to stabilize the imine intermediate.
- Solvent choice : Dry methanol minimizes side reactions.
- Substituent compatibility : Electron-rich aryl amines (e.g., 4-methoxyphenyl) yield higher conversions (87%) versus halogenated analogs (e.g., 2,5-dichlorophenyl: 61%) due to steric/electronic effects .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., DHFR inhibition vs. antimicrobial activity) be resolved?
- Answer :
- Dihydrofolate reductase (DHFR) assays : Use competitive inhibition studies with methotrexate as a control. Measure IC₅₀ values under standardized conditions (pH 7.4, 37°C).
- Antimicrobial testing : Perform MIC assays against Gram-positive/negative strains. If discrepancies arise, verify compound stability in culture media (e.g., degradation via HPLC).
- Cross-validation : Compare results with structurally analogous compounds (e.g., 2-chlorobenzyl derivatives) to isolate substituent-specific effects .
Q. What computational methods are suitable for predicting binding modes to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite with DHFR (PDB: 1U72) or kinase targets.
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore modeling : Map hydrophobic (methyl groups) and hydrogen-bonding (pyrimidinone) features to align with active-site residues .
Q. How to address low solubility in aqueous buffers during in vitro assays?
- Answer :
- Co-solvents : Use ≤1% DMSO or PEG-400 to maintain solubility without cytotoxicity.
- Prodrug design : Introduce phosphate esters or glycoside moieties at the 4-oxo position.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Methodological Notes
- Contradiction Handling : When substituent effects conflict with expected reactivity (e.g., 2,5-dichlorophenyl yielding lower amination efficiency), conduct DFT calculations (B3LYP/6-31G*) to evaluate transition-state energies and steric hindrance .
- Advanced Characterization : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves ambiguities in regiochemistry for fused thieno-pyrimidine systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
